N-Fmoc-N6-Boc-L-lysine succinimido ester
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Overview
Description
FMOC-LYS(BOC)-OSU, also known as 9-fluorenylmethoxycarbonyl-L-lysine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester, is a derivative of lysine used primarily in peptide synthesis. This compound is notable for its dual protection of the lysine residue, which facilitates the selective deprotection and coupling reactions essential in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-LYS(BOC)-OSU typically involves the protection of the lysine amino group with the fluorenylmethoxycarbonyl (FMOC) group and the side chain amino group with the tert-butoxycarbonyl (BOC) group.
Industrial Production Methods
In industrial settings, the production of FMOC-LYS(BOC)-OSU is scaled up using automated solid-phase peptide synthesis (SPPS) equipment. This allows for the efficient and high-yield synthesis of the compound, ensuring consistency and purity. The process involves iterative cycles of deprotection and coupling, with careful control of reaction conditions to prevent side reactions and degradation .
Chemical Reactions Analysis
Types of Reactions
FMOC-LYS(BOC)-OSU undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the FMOC group using piperidine in dimethylformamide (DMF) and the BOC group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
Common Reagents and Conditions
Deprotection: Piperidine in DMF for FMOC removal; TFA for BOC removal.
Coupling: DCC or HBTU in the presence of NHS for ester formation
Major Products
The primary products of these reactions are peptides with selectively protected lysine residues, which can be further manipulated in subsequent synthetic steps .
Scientific Research Applications
FMOC-LYS(BOC)-OSU is widely used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of FMOC-LYS(BOC)-OSU involves the selective protection and deprotection of the lysine residue, allowing for precise control over peptide synthesis. The FMOC group protects the alpha-amino group, while the BOC group protects the epsilon-amino group, preventing unwanted side reactions during peptide elongation. The N-hydroxysuccinimide ester facilitates the coupling of the protected lysine to other amino acids or peptides .
Comparison with Similar Compounds
Similar Compounds
FMOC-LYS(BOC)-OH: Similar in structure but lacks the NHS ester, making it less reactive in coupling reactions.
BOC-LYS(FMOC)-OH: An isomer with reversed protection groups, used in different synthetic strategies.
FMOC-LYS(BOC)-OMe: A methyl ester derivative used in specific peptide synthesis applications
Uniqueness
FMOC-LYS(BOC)-OSU is unique due to its dual protection and high reactivity, making it a versatile and efficient reagent in peptide synthesis. Its ability to undergo selective deprotection and coupling reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZVSWDWBWWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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